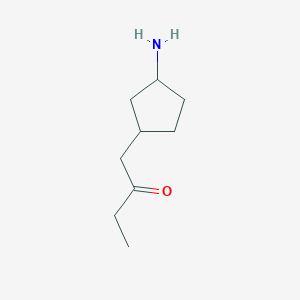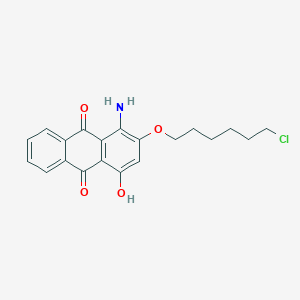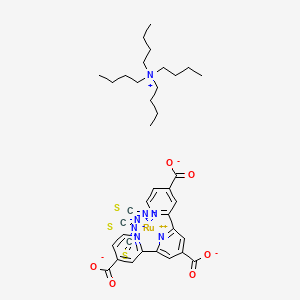
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate is a coordination complex that features ruthenium at its core. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. The presence of multiple pyridyl and carboxylato groups allows for extensive coordination chemistry, making it a versatile compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate typically involves the coordination of ruthenium with pyridyl and carboxylato ligands. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may be facilitated by heating and stirring . The ligands are usually prepared through condensation reactions involving pyridine-2,6-dicarboxylic acid and other precursors .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the thiocyanate groups are replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate in a solvent mixture of ethyl acetate, acetonitrile, and water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various ligands in solvents like dichloromethane or acetonitrile, often under reflux conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing products, while substitution reactions can produce new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate involves its ability to coordinate with various ligands and participate in redox reactions. The ruthenium center can undergo changes in oxidation state, facilitating electron transfer processes. This compound can also interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate iron(II) complexes: These compounds share similar coordination chemistry but differ in their metal center, leading to different redox properties and applications.
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate copper(II) complexes: Similar in structure but with copper as the central metal, these complexes have distinct catalytic and electronic properties.
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate nickel(II) complexes: These compounds exhibit unique magnetic and electronic characteristics due to the presence of nickel.
Uniqueness
The uniqueness of 2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate lies in its combination of ruthenium with pyridyl and carboxylato ligands, which imparts specific redox properties and coordination versatility. This makes it particularly valuable in applications requiring precise control over electronic and catalytic behavior .
Eigenschaften
Molekularformel |
C37H44N7O6RuS3-3 |
|---|---|
Molekulargewicht |
880.1 g/mol |
InChI |
InChI=1S/C18H11N3O6.C16H36N.3CNS.Ru/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*2-1-3;/h1-8H,(H,22,23)(H,24,25)(H,26,27);5-16H2,1-4H3;;;;/q;+1;3*-1;+2/p-3 |
InChI-Schlüssel |
USXOLPFDCBFPDY-UHFFFAOYSA-K |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)[O-])C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)[O-])C(=O)[O-].C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


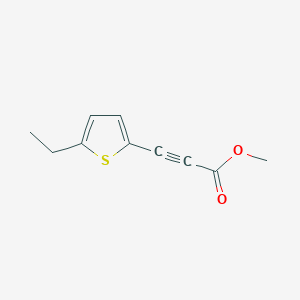

![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)
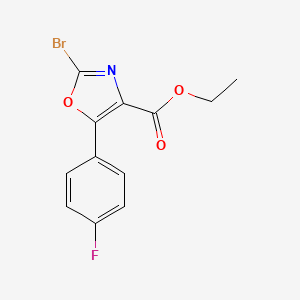

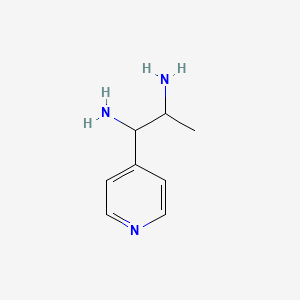



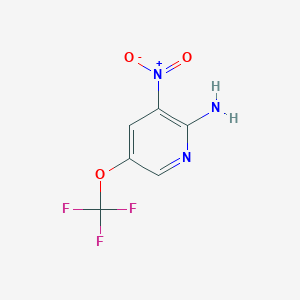
![6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13148651.png)

